molecular formula C21H19N3S2 B3037404 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-89-9

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B3037404
CAS No.: 478029-89-9
M. Wt: 377.5 g/mol
InChI Key: WWHPDIMYOGEHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a benzylsulfanyl group and a pyrrolidinyl group attached to a benzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothienopyrimidine scaffold.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative of the benzothienopyrimidine.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated benzothienopyrimidine intermediate.

Industrial Production Methods

Industrial production of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The benzylsulfanyl and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzothienopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine
  • 2-(Ethylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine
  • 2-(Phenylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine

Uniqueness

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-benzylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S2/c1-2-8-15(9-3-1)14-25-21-22-18-16-10-4-5-11-17(16)26-19(18)20(23-21)24-12-6-7-13-24/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHPDIMYOGEHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
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2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
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2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
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2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
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2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine

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